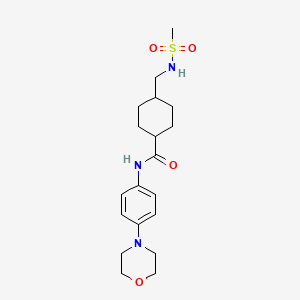

4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

4-(methanesulfonamidomethyl)-N-(4-morpholin-4-ylphenyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-27(24,25)20-14-15-2-4-16(5-3-15)19(23)21-17-6-8-18(9-7-17)22-10-12-26-13-11-22/h6-9,15-16,20H,2-5,10-14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNULGXLJYVSVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. The process includes:

Formation of the Cyclohexanecarboxamide Core: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.

Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the morpholine.

Attachment of the Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholine group can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyclohexanecarboxamide Derivatives

Compounds sharing the cyclohexanecarboxamide core but differing in substituents provide insights into how structural variations influence properties:

Key Observations :

- The methylsulfonamidomethyl group in the target compound introduces a polar sulfonamide moiety, likely enhancing solubility compared to alkyl-substituted analogs like N-(Heptan-4-yl) derivatives .

- Thiazolylamino-sulfonylphenyl substituents (as in compound 33) may confer higher thermal stability (mp 227–228°C) compared to morpholinophenyl groups, which are more polar but less rigid .

Morpholinophenyl-Containing Compounds

The 4-morpholinophenyl group is a recurring motif in bioactive molecules, often improving solubility and target binding:

Key Observations :

Sulfonamide Derivatives

Sulfonamide groups are common in enzyme inhibitors, with variations in substituents modulating activity:

Key Observations :

- The methylsulfonamidomethyl group in the target compound lacks the nitro and cyclohexoxy groups of NS398, suggesting divergent biological targets (e.g., less likely COX-2 inhibition) .

- Fluorine substitution in N-{4-[(4-fluoroanilino)sulfonyl]phenyl} derivatives () may enhance metabolic stability compared to the target compound’s methylsulfonamide group .

Biological Activity

4-(Methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₂₄N₂O₃S

- IUPAC Name : 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide

This structure features a cyclohexane ring, a morpholine moiety, and a sulfonamide group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways.

- Receptor Modulation : The morpholine ring may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential efficacy against bacterial infections.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, possibly through modulation of pain pathways.

Data Table: Biological Activity Summary

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent. -

Inflammation Model Study :

In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to the control group. This suggests a promising avenue for therapeutic use in inflammatory diseases. -

Pain Management Research :

An exploratory study assessed the analgesic properties in rodent models of pain. The results indicated that the compound reduced pain responses effectively, positioning it as a candidate for further development in pain management therapies.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-morpholinoaniline and cyclohexanecarboxylic acid derivatives . Key steps include:

- Amide bond formation : Coupling cyclohexanecarboxylic acid chloride with 4-morpholinoaniline under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Sulfonamide introduction : Reacting the intermediate with methanesulfonyl chloride in the presence of a base like pyridine to install the methylsulfonamidomethyl group.

- Purification : Column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures ≥95% purity. NMR and LC-MS are critical for verifying structural integrity .

Basic Question: How should researchers characterize this compound’s structural and physicochemical properties?

Answer:

Essential characterization techniques include:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight and isotopic patterns.

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) to guide formulation for biological assays .

Advanced Question: What experimental strategies are suitable for elucidating the compound’s mechanism of action in serotonin receptor modulation?

Answer:

Given structural analogs (e.g., 18F-Mefway ) target 5-HT1A receptors , researchers should:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT) in transfected HEK293 cells expressing human 5-HT1A receptors. Calculate IC₅₀ values and compare to reference inhibitors .

- Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess receptor activation/inhibition .

- Molecular docking : Model the compound’s interaction with 5-HT1A’s binding pocket (e.g., using AutoDock Vina) to identify critical residues (e.g., Asp116, Ser199) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Answer:

Discrepancies often arise from assay conditions (e.g., cell type, receptor density). Mitigation strategies include:

- Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and normalize activity to a reference agonist/antagonist.

- Orthogonal assays : Cross-validate results with calcium flux (FLIPR) and β-arrestin recruitment assays .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher potency in neural vs. peripheral tissues) .

Advanced Question: What structure-activity relationship (SAR) insights are critical for optimizing this compound’s selectivity?

Answer:

Key SAR observations from analogs (e.g., N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide ):

- Morpholine substitution : Replacing morpholine with piperazine reduces 5-HT1A affinity but enhances dopamine D2 selectivity .

- Sulfonamide position : The methylsulfonamidomethyl group at C4 improves solubility but may sterically hinder receptor binding .

- Cyclohexane conformation : Trans-substitution enhances metabolic stability compared to cis isomers .

Advanced Question: How can researchers design in vivo studies to assess pharmacokinetics and blood-brain barrier (BBB) penetration?

Answer:

- Rodent models : Administer the compound intravenously (1–5 mg/kg) and collect plasma/brain homogenates at timed intervals. Quantify via LC-MS/MS .

- BBB permeability : Calculate logP (target ~2–3) and use in situ perfusion models to measure brain uptake ratio (BUR). Compare to reference compounds (e.g., clozapine) .

- Metabolite profiling : Identify major metabolites (e.g., sulfonamide hydrolysis products) using hepatocyte microsomes .

Advanced Question: What computational tools are recommended for predicting off-target interactions?

Answer:

- Target prediction : Use SwissTargetPrediction or SEA to identify kinases, GPCRs, or ion channels with high likelihood of binding .

- Toxicity screening : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide groups) .

- ADMET modeling : Predict bioavailability (e.g., QikProp) and prioritize derivatives with favorable profiles (e.g., %HIA >80%) .

Advanced Question: How can researchers address stability challenges during long-term storage?

Answer:

- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Common issues include sulfonamide hydrolysis and oxidation of the morpholine ring .

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon at -80°C.

- Analytical QC : Use HPLC-PDA to detect degradation products (e.g., retention time shifts) .

Advanced Question: What strategies enhance selectivity against off-target kinases or proteases?

Answer:

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., PIM1 or MAPK family kinases) .

- Protease inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test activity against cathepsins or MMPs. Modify the cyclohexane carboxamide to reduce hydrophobic interactions .

Advanced Question: How should safety pharmacology studies be designed for preclinical development?

Answer:

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays (IC₅₀ <1 µM raises red flags) .

- CYP inhibition : Test against CYP3A4/2D6 isoforms using luminescent substrates. Prioritize compounds with IC₅₀ >10 µM .

- Acute toxicity : Conduct OECD 423 tests in rodents (dose range: 10–300 mg/kg) to determine LD₅₀ and target organ effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.